Cyclopropanol

Catalog No.
S589350
CAS No.
16545-68-9
M.F
C3H6O
M. Wt
58.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropanol

CAS Number

16545-68-9

Product Name

Cyclopropanol

IUPAC Name

cyclopropanol

Molecular Formula

C3H6O

Molecular Weight

58.08 g/mol

InChI

InChI=1S/C3H6O/c4-3-1-2-3/h3-4H,1-2H2

InChI Key

YOXHCYXIAVIFCZ-UHFFFAOYSA-N

SMILES

C1CC1O

Synonyms

cyclopropanol

Canonical SMILES

C1CC1O

The exact mass of the compound Cyclopropanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclopropanol is a highly strained, three-membered cyclic alcohol that serves as a highly reactive synthon in advanced organic synthesis. Due to its inherent ring strain, it readily undergoes controlled ring-opening to function as a ketone homoenolate equivalent, enabling the direct synthesis of β-functionalized ketones. Additionally, it is utilized as a direct precursor for introducing cyclopropoxy groups into pharmaceutical scaffolds via ester, sulfate, and amine linkages. While its high reactivity necessitates stringent cold storage to prevent isomerization to propanal, this same thermodynamic instability drives its performance in transition-metal-catalyzed cross-coupling reactions, allowing it to bypass the activation barriers that limit more stable protected analogs [1].

In procurement and process design, substituting free cyclopropanol with protected equivalents (such as 1-ethoxycyclopropanol or siloxycyclopropanes) fundamentally alters reaction pathways and limits substrate scope. While silyl-protected cyclopropanols offer greater shelf stability, they typically require the addition of a secondary metal or stoichiometric fluoride to unmask the homoenolate, complicating the reaction mixture and increasing purification burdens. Furthermore, protected cyclopropane acetals are largely restricted to coupling with highly reactive aryl triflates and fail to react with more abundant and cost-effective aryl halides [1]. Consequently, when direct, atom-economical homoenolate cross-coupling with standard aryl or benzyl halides is required, unprotected cyclopropanol cannot be substituted without sacrificing yield and process efficiency.

Cross-Coupling Compatibility with Aryl Halides vs. Protected Analogs

A critical procurement differentiator for unprotected cyclopropanols is their ability to undergo direct palladium-catalyzed cross-coupling with standard aryl halides. Studies demonstrate that while siloxycyclopropanes (protected cyclopropane acetals) successfully couple with highly reactive aryl triflates, they fail completely (0% yield) when reacted with aryl halides under standard conditions. In contrast, unprotected cyclopropanols readily form palladium homoenolates that successfully cross-couple with aryl bromides and chlorides in moderate to excellent yields under mild conditions, eliminating the need for expensive triflate precursors[1].

Evidence DimensionCross-coupling reactivity with aryl halides
Target Compound DataUnprotected cyclopropanol: successful cross-coupling with aryl halides (moderate to high yields)
Comparator Or BaselineSiloxycyclopropanes (protected analogs): 0% yield (no reaction) with aryl halides
Quantified DifferenceComplete enablement of aryl halide coupling versus total reaction failure
ConditionsPalladium-catalyzed cross-coupling conditions without secondary metal activation

Allows process chemists to utilize cheaper, more stable aryl halides instead of expensive, moisture-sensitive aryl triflates for beta-substituted ketone synthesis.

Catalyst Loading and Scalability in Benzyl Halide Coupling

The high inherent reactivity of unprotected cyclopropanols enables highly efficient catalytic cycles that are difficult to achieve with less strained or protected equivalents. In the palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with benzyl chlorides, the reaction proceeds smoothly with exceptionally low catalyst loadings down to 1 mol% Pd. Furthermore, this direct coupling avoids the protecting group chemistry required by alternative homoenolate equivalents, allowing the reaction to be scaled to gram quantities without any reduction in yield [1].

Evidence DimensionCatalyst loading and scale-up efficiency
Target Compound Data1 mol% Pd catalyst loading, scalable to gram quantities without yield loss
Comparator Or BaselineTraditional protected homoenolate equivalents (require stoichiometric deprotection and higher catalyst loads)
Quantified DifferenceEnables 1% catalyst loading and eliminates deprotection steps
ConditionsPalladium-catalyzed cross-coupling with benzyl chlorides

Lowers transition metal catalyst costs and simplifies downstream purification in pharmaceutical intermediate manufacturing.

Direct Introduction of Cyclopropoxy Groups vs. Multi-Step Synthesis

Cyclopropanol serves as the most direct reagent for introducing the cyclopropoxy motif into target molecules, a structural feature increasingly valued in antiviral drug design. Utilizing free cyclopropanol allows for direct esterification or etherification to form cyclopropyl esters, sulfates, and amines. Substituting this with alternative methods, such as cyclopropanation of existing enol ethers or using 1-ethoxycyclopropanol, typically requires multi-step sequences with lower overall atom economy and reduced final yields of the target cyclopropoxy-containing active pharmaceutical ingredient [1].

Evidence DimensionSynthetic steps to cyclopropoxy-containing compounds
Target Compound Data1-step direct coupling via free cyclopropanol
Comparator Or BaselineMulti-step cyclopropanation of enol ethers or deprotection of acetals
Quantified DifferenceElimination of 1-2 synthetic steps and associated yield losses
ConditionsIntroduction of cyclopropyl group into ester, sulfate, or amine linkages

Significantly shortens the synthetic route for cyclopropoxy-bearing pharmaceutical candidates, reducing raw material and labor costs.

Synthesis of β-Aryl and β-Alkyl Ketones via Homoenolate Cross-Coupling

Unprotected cyclopropanol is a highly effective precursor for generating palladium homoenolates, enabling direct cross-coupling with aryl and benzyl halides. This is highly valuable in pharmaceutical process chemistry for constructing complex β-substituted ketones without the need for stoichiometric secondary metals or expensive aryl triflates [1].

Direct Cyclopropylation in Antiviral Drug Development

Due to its free hydroxyl group, cyclopropanol is utilized as a direct reagent to introduce cyclopropoxy groups into ester, ether, and amine linkages. This structural motif is critical in the development of specific antiviral drugs and protein trafficking modulators, where direct coupling provides a more atom-economical route than multi-step cyclopropanation [2].

Generation of Ring-Expanded Lactams and Cyclic Ketones

Cyclopropanol derivatives serve as critical intermediates for ring expansion reactions. The inherent ring strain of the cyclopropanol core allows for selective cleavage, facilitating the synthesis of cyclobutanones, cyclopentanones, and β-lactams, which are essential scaffolds in natural product total synthesis and medicinal chemistry[3].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

16545-68-9

Wikipedia

Cyclopropanol

Dates

Last modified: 08-15-2023

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